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Compound of Interest

Compound Name: Trimethyltin hydroxide

Cat. No.: B043995

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural characteristics of organotin compounds is paramount for
predicting their reactivity, toxicity, and potential applications. This guide provides a detailed
comparison of trimethyltin hydroxide with its bulkier analogues, tributyltin hydroxide and
triphenyltin hydroxide, focusing on their solid-state structures as determined by X-ray
crystallography and other spectroscopic techniques.

Trimethyltin hydroxide, a seemingly simple organometallic compound, reveals a fascinatingly
complex structural chemistry in the solid state. X-ray crystallography studies have shown that it
exists as a coordination polymer, with tin centers linked by bridging hydroxide groups. This
guide delves into the crystallographic details of trimethyltin hydroxide and contrasts them
with related organotin hydroxides, offering insights into the influence of organic substituents on
the overall molecular architecture.

Comparative Crystallographic Analysis

The primary technique for elucidating the precise three-dimensional arrangement of atoms in a
crystalline solid is single-crystal X-ray diffraction. The data obtained from this powerful
analytical method allows for a detailed comparison of bond lengths, bond angles, and overall
crystal packing.

Table 1: Comparison of Crystallographic Data for Triorganotin Hydroxides
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Trimethyltin . . . .
. Tributyltin Triphenyltin
Parameter Hydroxide (Room . )
Hydroxide Hydroxide[2][3]
Temp.)[1]
Crystal System Orthorhombic Data not available Monoclinic
Space Group P212121 Data not available P21/n
Z' (molecules in 32 (effectively 4 )
Data not available 1[3]

asymmetric unit)

polymer strands)[1]

Coordination

Geometry at Sn

Trigonal bipyramidal

Trigonal bipyramidal

Trigonal bipyramidal

Sn-O Bond Lengths

2.180(2), 2.250(2)[2]

~21-22 Data not available
A) [3]
Sn-C Bond Lengths )
~2.1-22 Data not available ~2.1-2.2
A)
0-Sn-0O Angle (°) ~180 (axial) Data not available ~180 (axial)

C-Sn-C Angles (°)

~120 (equatorial)

Data not available

~120 (equatorial)

Structure

Infinite zigzag chains
of -(Sn-0)-

Helical polymer

Infinite zigzag chains
of -(Sn-0)-[2][3]

Note: Detailed crystallographic data for tributyltin hydroxide is not readily available in the

searched literature.

A remarkable feature of the room-temperature structure of trimethyltin hydroxide is its high

number of crystallographically independent molecules (Z' = 32), which form four independent

coordination polymer strands.[1] This complexity is not observed in triphenyltin hydroxide,

which has a more conventional structure with one molecule in the asymmetric unit. The

coordination geometry around the tin atom in both trimethyltin hydroxide and triphenyltin

hydroxide is a distorted trigonal bipyramid, with the three organic groups occupying the

equatorial positions and the oxygen atoms of the bridging hydroxides in the axial positions.

Alternative Characterization Techniques
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While X-ray crystallography provides the definitive solid-state structure, other spectroscopic
methods offer valuable complementary information, particularly for characterizing these
compounds in solution or confirming structural features.

Table 2: Comparison of Spectroscopic Data for Triorganotin Hydroxides

Technique

Trimethyltin
Hydroxide

Tributyltin
Hydroxide

Triphenyltin
Hydroxide

11950 NMR (3, ppm)

~50-80 (solution)

Data not available

Data not available

1H NMR (&, ppm, Sn-

~0.2-0.4 (singlet)

Data not available

CHs)

13C NMR (0, ppm, Sn-
CHs)

~-21t0-9 Data not available

~3630 (sharp, free),
~3600-3200 (broad,

~3620 (sharp, free),

FTIR (cm™~t, v(O-H)) Data not available broad H-bonded

H-bonded) region
FTIR (cm~t, v(Sn-C)) ~540-550 Data not available ~230-270
FTIR (cm™1, v(Sn-0)) ~370-400 Data not available ~360-390

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying the
structure and dynamics of organotin compounds in solution. The 11°Sn NMR chemical shift is
highly sensitive to the coordination number and geometry of the tin atom. For trimethyltin
hydroxide in solution, the observed chemical shift is consistent with a lower aggregation state
compared to the solid-state polymeric structure.

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational
modes of the molecules. The presence of both sharp and broad O-H stretching bands in the
FTIR spectra of trimethyltin and triphenyltin hydroxide indicates the existence of both free and
hydrogen-bonded hydroxyl groups, a feature consistent with their polymeric structures.

Experimental Protocols
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A generalized workflow for the characterization of organotin hydroxides is presented below.

Specific experimental conditions may vary and should be optimized for each compound.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution of the organotin hydroxide in an appropriate organic
solvent (e.g., methanol, ethanol, or a mixture of solvents).

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is
collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka or
Cu Ka radiation) and a detector. Data is typically collected at low temperature (e.g., 100 K) to
minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The crystal structure is solved using direct
methods or Patterson methods and then refined using full-matrix least-squares techniques.

NMR Spectroscopy

Sample Preparation: A solution of the organotin hydroxide is prepared in a suitable
deuterated solvent (e.g., CDCIs, CeDs).

Data Acquisition: 1H, 13C, and 12°Sn NMR spectra are acquired on a high-field NMR
spectrometer. For 11°Sn NMR, a reference compound such as tetramethyltin (TMT) is
typically used.

Data Analysis: The chemical shifts (8), coupling constants (J), and signal multiplicities are
analyzed to deduce the structure of the compound in solution.

FTIR Spectroscopy

Sample Preparation: For solid-state analysis, the sample is typically prepared as a KBr pellet
or as a mull in Nujol. For solution-phase analysis, the sample is dissolved in a suitable
solvent that is transparent in the infrared region of interest.

Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer.
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o Data Analysis: The positions and shapes of the absorption bands are analyzed to identify
characteristic functional groups and infer bonding information.

Visualizing the Workflow and Structural
Relationships

To better illustrate the experimental process and the structural features of these compounds,

the following diagrams are provided.
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Synthesis & Purification

Synthesis of Triorganotin Hydroxide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a
family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed
[pubmed.ncbi.nim.nih.gov]

o 2. Triphenyltin hydroxide | C18H160Sn | CID 9907219 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. Triphenyltin hydroxide - Wikipedia [en.wikipedia.org]

« To cite this document: BenchChem. [Unveiling the Structural Nuances of Trimethyltin
Hydroxide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043995#x-ray-crystallography-studies-of-trimethyltin-
hydroxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b043995?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26295362/
https://pubmed.ncbi.nlm.nih.gov/26295362/
https://pubmed.ncbi.nlm.nih.gov/26295362/
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenyltin-hydroxide
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenyltin-hydroxide
https://en.wikipedia.org/wiki/Triphenyltin_hydroxide
https://www.benchchem.com/product/b043995#x-ray-crystallography-studies-of-trimethyltin-hydroxide
https://www.benchchem.com/product/b043995#x-ray-crystallography-studies-of-trimethyltin-hydroxide
https://www.benchchem.com/product/b043995#x-ray-crystallography-studies-of-trimethyltin-hydroxide
https://www.benchchem.com/product/b043995#x-ray-crystallography-studies-of-trimethyltin-hydroxide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043995?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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